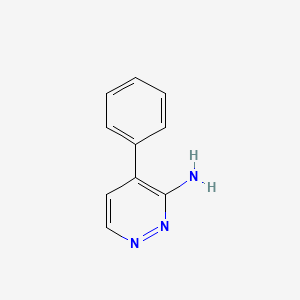
1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a cyclobutylmethyl group attached to a dihydropyridine ring, which is further functionalized with a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine ring through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The cyclobutylmethyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions. The final step often involves oxidation to introduce the keto group and hydrolysis to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto group to an alcohol or other functional groups.
Substitution: The dihydropyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, which can modulate calcium ion flow in cells. This interaction can affect various cellular processes, including muscle contraction and neurotransmitter release. The carboxylic acid group may also play a role in binding to proteins or enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
1,4-Dihydropyridine: A well-known class of compounds with similar structures but different substituents.
Nifedipine: A dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Uniqueness: 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity. The presence of the cyclobutylmethyl group and the keto functionality differentiates it from other dihydropyridines, potentially leading to unique interactions with biological targets and novel applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
1-(cyclobutylmethyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c13-10-5-4-9(11(14)15)7-12(10)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2,(H,14,15) |
Clé InChI |
BQHSLTNTVPXVAU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CN2C=C(C=CC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


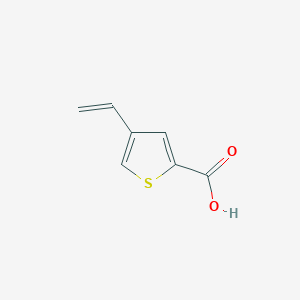
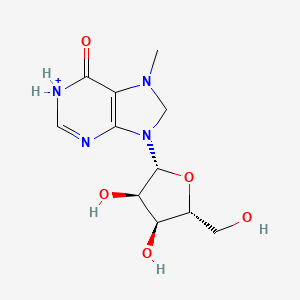
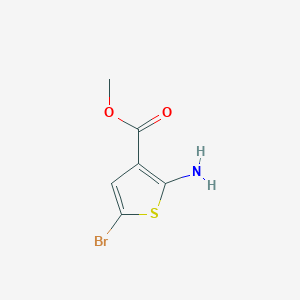



![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
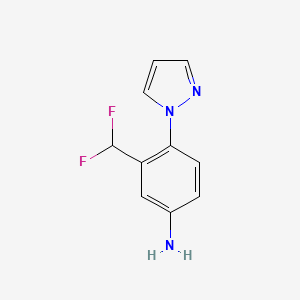
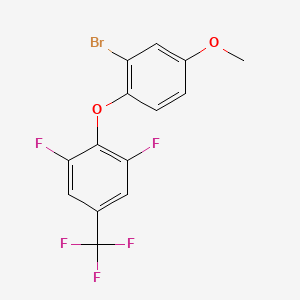
![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)

